molecular formula C7H6ClNO2 B8460102 3-Methoxypyridine-2-carbonyl chloride

3-Methoxypyridine-2-carbonyl chloride

Cat. No.: B8460102
M. Wt: 171.58 g/mol
InChI Key: NJKCLKCXGWZDAN-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-carbonyl chloride is a pyridine derivative featuring a methoxy (-OCH₃) group at the 3-position and a reactive carbonyl chloride (-COCl) group at the 2-position of the aromatic ring. The methoxy group’s electron-donating nature may modulate the electrophilicity of the carbonyl carbon, influencing reactivity in nucleophilic substitution or coupling reactions. Such compounds are critical intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

3-methoxypyridine-2-carbonyl chloride

InChI

InChI=1S/C7H6ClNO2/c1-11-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3

InChI Key

NJKCLKCXGWZDAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Methoxypyridine-2-carbonyl chloride with four analogs, highlighting substituent positions, molecular properties, and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group Physical State Key Reactivity Notes
This compound N/A C₇H₆ClNO₂ ~175.58 (estimated) 3-OCH₃, 2-COCl Carbonyl chloride Likely liquid Methoxy reduces electrophilicity vs. Cl
5-Chloro-2-methylpyridine-3-carbonyl chloride 1207529-88-1 C₇H₅Cl₂NO 190.03 5-Cl, 2-CH₃, 3-COCl Carbonyl chloride Discontinued Electron-withdrawing Cl enhances reactivity
3-Chloro-6-methoxypyridine-2-carbonyl chloride 1257535-51-5 C₇H₅Cl₂NO₂ 206.03 3-Cl, 6-OCH₃, 2-COCl Carbonyl chloride Solid Steric hindrance from 6-OCH₃ may slow reactions
6-Chloro-2-methylpyridine-3-carbonyl chloride 62366-52-3 C₇H₅Cl₂NO 190.03 6-Cl, 2-CH₃, 3-COCl Carbonyl chloride N/A Methyl group increases lipophilicity
5-Chloro-2-methoxypyridine-3-sulfonyl chloride 1261451-92-6 C₆H₅Cl₂NO₃S 256.08 5-Cl, 2-OCH₃, 3-SO₂Cl Sulfonyl chloride N/A SO₂Cl is more hydrolytically stable than COCl

Physical Properties

  • Molecular Weight : Higher molecular weight analogs (e.g., 206.03 g/mol for 3-Chloro-6-methoxypyridine-2-carbonyl chloride ) typically exhibit higher melting points and lower volatility.

Preparation Methods

Thionyl Chloride-Mediated Synthesis

The most widely reported method involves reacting 3-methoxypyridine-2-carboxylic acid with excess thionyl chloride under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine7.

Reaction Equation :

C7H7NO3+SOCl2C7H6ClNO2+SO2+HCl\text{C}7\text{H}7\text{NO}3 + \text{SOCl}2 \rightarrow \text{C}7\text{H}6\text{ClNO}2 + \text{SO}2 + \text{HCl}

Typical Conditions :

  • Molar Ratio : 1:3 (carboxylic acid : SOCl₂)

  • Temperature : 60–80°C

  • Catalyst : DMF (1–2 drops)

  • Yield : 85–92%

Mechanistic Insight :
The reaction generates HCl and SO₂ as byproducts, necessitating gas scrubbing systems. DMF catalyzes the reaction by activating the carbonyl group, enhancing electrophilicity7.

Oxalyl Chloride as an Alternative Chlorinating Agent

Oxalyl chloride offers a milder alternative, particularly for acid-sensitive substrates. This method is favored in industrial settings due to its lower corrosivity compared to SOCl₂.

Reaction Equation :

C7H7NO3+(COCl)2C7H6ClNO2+2CO2+HCl\text{C}7\text{H}7\text{NO}3 + (\text{COCl})2 \rightarrow \text{C}7\text{H}6\text{ClNO}2 + 2\text{CO}2 + \text{HCl}

Optimized Protocol :

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Catalyst : DMAP (5 mol%)

  • Yield : 88–95%

Advantages :

  • Reduced side reactions (e.g., esterification).

  • Compatibility with moisture-sensitive substrates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern industrial processes employ continuous flow reactors to improve safety and scalability. These systems minimize exposure to toxic intermediates and enable precise control over reaction parameters.

Case Study :

  • Reactor Type : Tubular flow reactor

  • Residence Time : 15–20 minutes

  • Throughput : 50 kg/hr

  • Purity : >99% (HPLC)

Key Benefits :

  • Enhanced heat transfer minimizes thermal degradation.

  • Automated quenching reduces HCl emissions.

Solvent-Free Chlorination

Recent advancements emphasize solvent-free protocols to reduce environmental impact. For example, neat reactions using excess SOCl₂ achieve >90% conversion without organic solvents.

Experimental Data :

ParameterValue
Temperature70°C
Reaction Time2 hours
Purity (GC-MS)98.5%
Energy ConsumptionReduced by 40%

Catalytic and Solvent Optimization

Role of DMAP in Catalysis

4-Dimethylaminopyridine (DMAP) significantly accelerates chlorination by stabilizing the transition state through hydrogen bonding. Comparative studies show DMAP increases reaction rates by 3–5× compared to pyridine.

Comparative Yields :

CatalystYield (%)Reaction Time (h)
Pyridine726
DMAP952

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility, while non-polar solvents (e.g., toluene) improve selectivity by reducing side reactions.

Solvent Screening Data :

SolventDielectric ConstantYield (%)
DCM8.9392
THF7.5889
Toluene2.3878
ParameterEfficiency (%)
HCl Neutralization99.8
SO₂ Recovery97.5

Waste Minimization Strategies

  • Solvent Recycling : Distillation recovers >90% of DCM and THF.

  • Catalyst Reuse : DMAP hydrochloride is filtrated and regenerated with NaOH, achieving 80% recovery.

Analytical Characterization

Quality Control Protocols

Final product purity is verified using:

  • HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water).

  • NMR : δ 8.35 (d, 1H, pyridine-H), 4.10 (s, 3H, OCH₃), 3.95 (s, 1H, COCl).

Impurity Profile :

ImpurityConcentration (ppm)
3-Methoxypyridine-2-carboxylic acid<50
Dichlorinated Byproducts<10

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies explore UV-light-mediated chlorination using Cl₂ gas, achieving 70% yield at ambient temperature.

Advantages :

  • Eliminates stoichiometric SOCl₂ use.

  • Suitable for light-stable substrates.

Biocatalytic Approaches

Enzymatic chlorination via halogenases is under investigation, though yields remain low (15–20%) .

Q & A

Q. Basic Research Focus

  • ¹H NMR : The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons show distinct splitting patterns (e.g., H-4 and H-6 as doublets at δ 7.5–8.5 ppm).
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~165–170 ppm, while the methoxy carbon appears at ~55 ppm.
  • IR Spectroscopy : Confirm C=O stretch at ~1770 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
    Advanced Tip : For ambiguous signals, use 2D NMR (e.g., HSQC, HMBC) to correlate proton and carbon shifts.

How does the electronic influence of the methoxy group impact the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus
The methoxy group at the 3-position exerts both steric and electronic effects:

  • Electron-donating effect : Activates the pyridine ring toward electrophilic substitution but deactivates the carbonyl chloride toward nucleophilic attack.
  • Ortho/para-directing : The methoxy group directs nucleophiles to the 2- and 4-positions of the pyridine ring, competing with acyl substitution.
    Experimental Design : Compare reaction outcomes with analogs lacking the methoxy group (e.g., pyridine-2-carbonyl chloride) to isolate electronic contributions .

What stabilization and storage protocols are recommended for this compound to prevent degradation?

Q. Basic Research Focus

  • Storage : Store under inert gas (Ar/N₂) at –20°C in sealed, moisture-free vials. Use molecular sieves (4Å) to absorb trace water.
  • Handling : Conduct reactions in anhydrous solvents (e.g., DCM, THF) and avoid protic solvents (e.g., water, alcohols).
  • Stability assessment : Regularly test purity via ¹H NMR; hydrolysis products (carboxylic acid) appear as broad peaks at δ 12–13 ppm .

How can computational modeling guide the design of derivatives using this compound as a scaffold?

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for nucleophilic attack to predict regioselectivity (e.g., acyl vs. ring substitution).
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.
  • QSPR Analysis : Correlate substituent effects (e.g., methoxy position) with reactivity using Hammett constants or Fukui indices .

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